Cas no 2228721-57-9 (1-(4-cyclopropylphenyl)cyclopropylmethanol)

1-(4-シクロプロピルフェニル)シクロプロピルメタノールは、シクロプロピル基を有する芳香族アルコールの一種であり、有機合成中間体として高い有用性を示します。分子内に2つのシクロプロピル環を有する特異な構造により、立体障害を利用した選択的反応や官能基変換が可能です。特に医薬品や機能性材料の合成において、骨格構築の鍵中間体として活用されるケースが多く、高い反応性と安定性を兼ね備えています。また、アルコール基の存在により、さらに誘導体化しやすい点も特徴です。

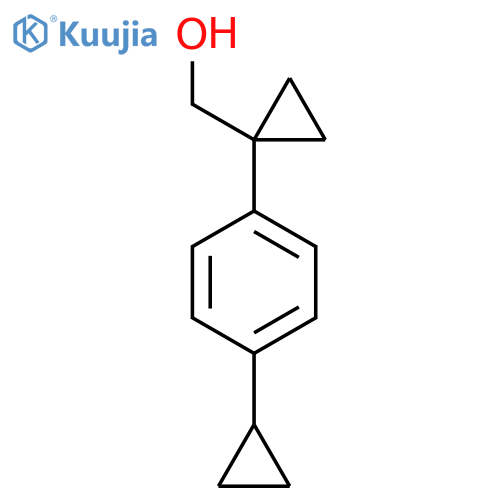

2228721-57-9 structure

商品名:1-(4-cyclopropylphenyl)cyclopropylmethanol

1-(4-cyclopropylphenyl)cyclopropylmethanol 化学的及び物理的性質

名前と識別子

-

- 1-(4-cyclopropylphenyl)cyclopropylmethanol

- [1-(4-cyclopropylphenyl)cyclopropyl]methanol

- EN300-1777237

- 2228721-57-9

-

- インチ: 1S/C13H16O/c14-9-13(7-8-13)12-5-3-11(4-6-12)10-1-2-10/h3-6,10,14H,1-2,7-9H2

- InChIKey: MMWGSIVGFZCOHQ-UHFFFAOYSA-N

- ほほえんだ: OCC1(C2C=CC(=CC=2)C2CC2)CC1

計算された属性

- せいみつぶんしりょう: 188.120115130g/mol

- どういたいしつりょう: 188.120115130g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 14

- 回転可能化学結合数: 3

- 複雑さ: 207

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.7

- トポロジー分子極性表面積: 20.2Ų

1-(4-cyclopropylphenyl)cyclopropylmethanol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1777237-10.0g |

[1-(4-cyclopropylphenyl)cyclopropyl]methanol |

2228721-57-9 | 10g |

$5774.0 | 2023-06-03 | ||

| Enamine | EN300-1777237-1g |

[1-(4-cyclopropylphenyl)cyclopropyl]methanol |

2228721-57-9 | 1g |

$1343.0 | 2023-09-20 | ||

| Enamine | EN300-1777237-10g |

[1-(4-cyclopropylphenyl)cyclopropyl]methanol |

2228721-57-9 | 10g |

$5774.0 | 2023-09-20 | ||

| Enamine | EN300-1777237-0.1g |

[1-(4-cyclopropylphenyl)cyclopropyl]methanol |

2228721-57-9 | 0.1g |

$1183.0 | 2023-09-20 | ||

| Enamine | EN300-1777237-0.05g |

[1-(4-cyclopropylphenyl)cyclopropyl]methanol |

2228721-57-9 | 0.05g |

$1129.0 | 2023-09-20 | ||

| Enamine | EN300-1777237-0.25g |

[1-(4-cyclopropylphenyl)cyclopropyl]methanol |

2228721-57-9 | 0.25g |

$1235.0 | 2023-09-20 | ||

| Enamine | EN300-1777237-0.5g |

[1-(4-cyclopropylphenyl)cyclopropyl]methanol |

2228721-57-9 | 0.5g |

$1289.0 | 2023-09-20 | ||

| Enamine | EN300-1777237-1.0g |

[1-(4-cyclopropylphenyl)cyclopropyl]methanol |

2228721-57-9 | 1g |

$1343.0 | 2023-06-03 | ||

| Enamine | EN300-1777237-2.5g |

[1-(4-cyclopropylphenyl)cyclopropyl]methanol |

2228721-57-9 | 2.5g |

$2631.0 | 2023-09-20 | ||

| Enamine | EN300-1777237-5.0g |

[1-(4-cyclopropylphenyl)cyclopropyl]methanol |

2228721-57-9 | 5g |

$3894.0 | 2023-06-03 |

1-(4-cyclopropylphenyl)cyclopropylmethanol 関連文献

-

1. Translating endoplasmic reticulum biology into the clinic: a role for ER-targeted natural products?David M. Pereira,Patrícia Valentão,Georgina Correia-da-Silva,Natércia Teixeira,Paula B. Andrade Nat. Prod. Rep., 2015,32, 705-722

-

Ou Zhuo,Lijun Yang,Fujie Gao,Bolian Xu,Qiang Wu,Yining Fan,Yu Zhang,Yufei Jiang,Runsheng Huang,Xizhang Wang,Zheng Hu Chem. Sci., 2019,10, 6083-6090

-

J. García-Fernández,J. Bartolomé,A. Torres-Pardo,A. Peche-Herrero,J. Moreno,J. Ramírez-Castellanos,A. Cremades,J. Piqueras J. Mater. Chem. C, 2017,5, 10176-10184

-

Zesheng An,Qian Qiu,Guangyao Liu Chem. Commun., 2011,47, 12424-12440

-

5. Water thermophoresis in carbon nanotubes: the interplay between thermophoretic and friction forces†Elton Oyarzua,Harvey A. Zambrano Phys. Chem. Chem. Phys., 2018,20, 3672-3677

2228721-57-9 (1-(4-cyclopropylphenyl)cyclopropylmethanol) 関連製品

- 1700402-15-8(4-Pyrimidinecarboxylic acid, 2-cyclopropyl-5-methyl-, ethyl ester)

- 67319-55-5(1,1'-Biphenyl, 2,3,5-trifluoro-)

- 19742-92-8(3,3'-Dichlorodiphenyl disulfide)

- 1361584-63-5(4'-Methyl-2'-nitro-2,4,6-trichlorobiphenyl)

- 1396713-54-4(N'-(3-chloro-4-methylphenyl)-N-{1-(pyrazin-2-yl)piperidin-4-ylmethyl}ethanediamide)

- 1902939-04-1(2-methoxy-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide)

- 99975-19-6(Butanoic acid, 4-bromo-2,2-diethyl-3-oxo-, ethyl ester)

- 2227884-74-2(rac-(1R,2R)-2-(4-bromo-5-methylthiophen-2-yl)cyclopropane-1-carboxylic acid)

- 1214349-99-1(2-Chloro-5-fluoro-3-(3-fluorophenyl)pyridine)

- 157047-98-8(Benzomalvin C)

推奨される供給者

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量